molecular formula C15H21NO5S B2891350 4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid CAS No. 735305-62-1

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid

Cat. No.: B2891350
CAS No.: 735305-62-1
M. Wt: 327.4
InChI Key: NNSQNEQHZXALFZ-UHFFFAOYSA-N
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Description

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H21NO5S It is known for its unique structure, which includes a methoxy group, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxy Group:

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride (SO2Cl2) in the presence of a base such as pyridine.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride (C6H11Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid.

    Reduction: Formation of 4-methoxy-3-[(2-methylcyclohexyl)amino]benzoic acid.

    Substitution: Formation of 4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]-2-nitrobenzoic acid or 4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]-2-bromobenzoic acid.

Scientific Research Applications

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

    4-methoxybenzoic acid: Lacks the sulfamoyl and cyclohexyl groups, resulting in different chemical and biological properties.

    3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid: Lacks the methoxy group, which can affect its reactivity and biological activity.

    4-methoxy-3-sulfamoylbenzoic acid:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-10-5-3-4-6-12(10)16-22(19,20)14-9-11(15(17)18)7-8-13(14)21-2/h7-10,12,16H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSQNEQHZXALFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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